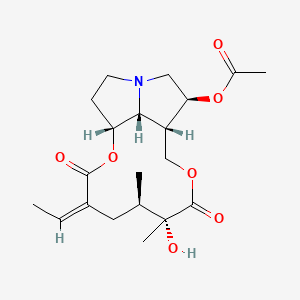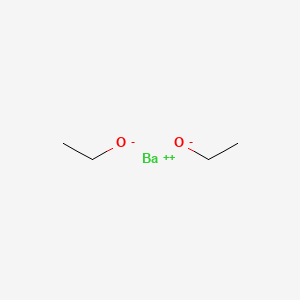
Trilithium triiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trilithium triiodide is a compound that is not widely discussed in the literature. The term “triiodide” usually refers to the triiodide ion, I−3, which is composed of three iodine atoms . It is formed by combining aqueous solutions of iodide salts and iodine . Some salts of the anion have been isolated, including thallium (I) triiodide (Tl + [I 3] −) and ammonium triiodide ([NH 4] + [I 3] −) .
Synthesis Analysis
The synthesis of triiodide compounds involves reactions of aromatic diamines with iodine in hydroiodic acid . This process produces phenylenediammonium (PDA) and N,N-dimethyl-phenylenediammonium (DMPDA) triiodides . If a source of bismuth is added, they are converted into previously reported PDA (BiI 4) 2 ⋅I 2 and new (DMPDA) 2 (BiI 6) (I 3)⋅2H 2 O .Molecular Structure Analysis
The triiodide ion is linear and symmetrical . According to valence shell electron pair repulsion theory, the central iodine atom has three equatorial lone pairs, and the terminal iodine atoms are bonded axially in a linear fashion . The I−I bond is longer than in diatomic iodine, I 2 . In ionic compounds, the bond lengths and angles of triiodide vary depending on the nature of the cation .Wissenschaftliche Forschungsanwendungen
Solar Cell Efficiency Improvement
- Defect Healing in Perovskites: Trilithium triiodide plays a role in healing deep-level defects in formamidinium lead perovskites, enhancing solar cell performance (Yang et al., 2017).
Electrocatalysis and Redox Reactions
- Triiodide/Iodide in Photovoltaics: Triiodide/iodide redox couple is significant in some photovoltaic devices. Understanding its reduction kinetics is crucial for developing efficient electrode materials (Wang et al., 2016).
Analytical Chemistry Applications
- Kinetic Determination of Sulphur-Containing Compounds: Triiodide ion interaction with hexadecylpyridinium chloride micelles aids in the determination of sulphur-containing compounds (Lunar et al., 1994).
Microbiology and Bioresource Technology
- Axenic Culture Isolation: Utilizing triiodide resin for generating axenic cultures of microalgae, leveraging the antibacterial capabilities of triiodide (Nam et al., 2015).
Waste Management and Environmental Applications
- Iodide Recovery from Industrial Wastewater: Triiodide aids in recovering iodide from thin-film transistor liquid crystal display wastewater via forward osmosis processes (Chang et al., 2020).
Electrochemical Analysis
- Triiodide Ion-Selective Electrodes: Development of electrodes using triiodide for potentiometric titration, enhancing analytical capabilities (Rouhollahi & Shamsipur, 1999).
Solar Cell Research and Development
- Improving Dye-Sensitized Solar Cells (DSSCs): Research focusing on replacing triiodide/iodide electrolyte with cobalt poly-pyridine complex in DSSCs (Hamann, 2012).
- Catalytic Carbon Nanotube Films: Utilization of nanotubes for reducing triiodide, important for dye-sensitized solar cells (Trancik et al., 2008).
Pharmaceutical and Medical Applications
- Antimicrobial Agent Development: Investigating symmetrical triiodide complexes for antimicrobial activities, focusing on controlled iodine release (Edis et al., 2019).
Materials Science and Engineering
- Electronic and Structural Properties: Examining the impact of processing solvents on the electronic and structural properties of cesium lead triiodide thin films (Ramadan et al., 2017).
Eigenschaften
IUPAC Name |
trilithium;triiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3HI.3Li/h3*1H;;;/q;;;3*+1/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQYTQXTKGUKGW-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[I-].[I-].[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I3Li3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424095 |
Source


|
| Record name | Trilithium triiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trilithium triiodide | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8,21,34,47-Tetratert-butyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1(53),2,4(13),5,7,9,11,14,16,18,20,22,24,26,28,30(39),31,33,35,37,40(54),41,43(52),44,46,48,50-heptacosaene](/img/structure/B1599313.png)







